molecular formula CH7N3O5S B013593 Hydroxyguanidine sulfate CAS No. 6345-29-5

Hydroxyguanidine sulfate

Cat. No. B013593
CAS RN: 6345-29-5
M. Wt: 173.15 g/mol
InChI Key: BLRHRRUXPXRAAM-UHFFFAOYSA-N
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Description

Hydroxyguanidine sulfate, also known as hydroxylamine sulfate , is a chemical compound with the molecular formula CH₅N₃O · ½H₂SO₄ . It is a white crystalline powder and has various applications in both research and industry. The compound is an early antitumor agent and plays a role in the release of nitric oxide (NO) and other reactive oxygen species .

Scientific Research Applications

Antitumor Agent

Hydroxyguanidine sulfate has been identified as an early antitumor agent . The compound’s oxidation results in the release of nitric oxide (NO) and the formation of other reactive oxygen species, including peroxynitrite and peroxyl radicals . These reactive species can induce oxidative stress in cancer cells, potentially leading to cell death and tumor regression .

Vasodilator

Hydroxyguanidine sulfate reacts with nitric oxide to form an adduct, which is a potent and stable vasodilator . This property could be useful in the treatment of conditions such as hypertension and heart failure, where vasodilation can help reduce blood pressure and improve blood flow .

Research Chemical

Due to its unique chemical properties, Hydroxyguanidine sulfate is often used as a research chemical in various scientific studies . It can serve as a starting material or intermediate in the synthesis of other compounds .

Biological Studies

Hydroxyguanidine sulfate can be used in biological studies due to its ability to react with nitric oxide . This can be particularly useful in studies investigating the role of nitric oxide in various biological processes .

Chemical Synthesis

Hydroxyguanidine sulfate can be used in the synthesis of other chemical compounds . Its reactivity with nitric oxide can be leveraged to create other compounds with similar vasodilatory properties .

Pharmaceutical Applications

Given its antitumor and vasodilatory properties, Hydroxyguanidine sulfate could potentially be used in the development of new pharmaceuticals . Further research would be needed to fully explore this application .

Future Directions

: Sigma-Aldrich: Hydroxyguanidine sulfate salt

properties

IUPAC Name

2-hydroxyguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3O.H2O4S/c2-1(3)4-5;1-5(2,3)4/h5H,(H4,2,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRHRRUXPXRAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH7N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyguanidine sulfate

CAS RN

6345-29-5, 129656-40-2
Record name Guanidine, N-hydroxy-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6345-29-5
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Record name Hydroxyguanidine sulfate
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Record name 1-hydroxyguanidine sulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological activity of Hydroxyguanidine Sulfate?

A1: Hydroxyguanidine Sulfate exhibits prophage-inducing capabilities. [] In simpler terms, it can activate dormant viruses (prophages) integrated into the bacterial genome, specifically in Escherichia coli. This property has implications for understanding viral activation mechanisms and potential applications in phage therapy research.

Q2: How does Hydroxyguanidine Sulfate compare to other related compounds in terms of prophage induction?

A2: Research suggests that Hydroxyguanidine Sulfate is one of several hydroxylamine derivatives capable of inducing prophages in Escherichia coli. [, ] Its potency was found to be within the range of other active derivatives, with a minimum effective concentration up to 500 μg/ml. This highlights the structural features important for this biological activity and provides a basis for further exploration of structure-activity relationships within this class of compounds.

Q3: Can Hydroxyguanidine Sulfate be used in the synthesis of other biologically active molecules?

A3: Yes, Hydroxyguanidine Sulfate has been utilized as a reagent in the synthesis of N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxdiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine. [] This compound is a derivative of N,N-Dimethyltryptamine (DMT) and its synthesis highlights a potential application of Hydroxyguanidine Sulfate in the development of new chemical entities with potential pharmacological activities.

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